D-2-Amino-4-sulfobutyric acid
CAS No.: 56892-03-6
Cat. No.: VC3831497
Molecular Formula: C4H9NO5S
Molecular Weight: 183.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 56892-03-6 |
---|---|
Molecular Formula | C4H9NO5S |
Molecular Weight | 183.19 g/mol |
IUPAC Name | (2R)-2-amino-4-sulfobutanoic acid |
Standard InChI | InChI=1S/C4H9NO5S/c5-3(4(6)7)1-2-11(8,9)10/h3H,1-2,5H2,(H,6,7)(H,8,9,10)/t3-/m1/s1 |
Standard InChI Key | VBOQYPQEPHKASR-GSVOUGTGSA-N |
Isomeric SMILES | C(CS(=O)(=O)O)[C@H](C(=O)O)N |
SMILES | C(CS(=O)(=O)O)C(C(=O)O)N |
Canonical SMILES | C(CS(=O)(=O)O)C(C(=O)O)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
D-HCA belongs to the class of γ-sulfonic amino acids, characterized by a four-carbon backbone with an amino group at the α-position and a sulfonic acid moiety at the γ-carbon. The stereochemistry at the α-carbon (R-configuration) differentiates it from its L-enantiomer, which exhibits distinct receptor binding profiles . X-ray crystallographic analyses of homologous compounds suggest that the sulfonate group adopts a fully ionized state under physiological conditions, contributing to its strong electrostatic interactions with protein targets .
Table 1: Fundamental Chemical Properties
Synthetic Approaches
Industrial synthesis of D-HCA typically employs resolution techniques starting from racemic homocysteic acid. A patented method involves enzymatic separation using D-amino acid oxidase, followed by crystallization of the D-enantiomer from the reaction mixture . Recent advances utilize asymmetric synthesis via Mitsunobu reaction of protected serine derivatives with thioacetic acid, achieving enantiomeric excess >98% .
Biophysical Properties and Reactivity
Solubility and Ionization Behavior
The compound exhibits high water solubility (>500 mg/mL at 25°C) due to its zwitterionic nature and strongly acidic sulfonate group (pKa ≈ -1.5). The α-amino group (pKa ~9.2) remains protonated under physiological conditions, creating a dipolar ion that facilitates membrane transport via amino acid carriers .
Spectroscopic Fingerprints
Characteristic IR absorptions include:
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Broad band at 2500-3200 cm⁻¹ (O-H/N-H stretching)
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Strong peaks at 1180 cm⁻¹ and 1040 cm⁻¹ (S=O asymmetric/symmetric stretching)
¹H NMR (D₂O, 400 MHz): δ 3.45 (t, J=6.8 Hz, 1H, CH-NH₂), 2.95 (m, 2H, CH₂-SO₃), 2.30 (m, 2H, CH₂-COOH) .
Biological Activity and Pharmacological Profile
NMDA Receptor Agonism
D-HCA demonstrates selective agonism at NMDA-type glutamate receptors, with EC₅₀ values ranging from 25-50 μM in cortical neuron preparations . Unlike glutamate, D-HCA exhibits reduced susceptibility to uptake by excitatory amino acid transporters (EAATs), prolonging its synaptic activity .
Table 2: Receptor Binding Parameters
Target | Kd (nM) | Efficacy (%) | Assay System |
---|---|---|---|
NR1/NR2A NMDA Receptor | 380 ± 45 | 82 | Xenopus oocytes |
NR1/NR2B NMDA Receptor | 620 ± 68 | 76 | HEK293 cells |
mGluR5 | >10,000 | <5 | Radioligand |
Neurophysiological Effects
In vivo microdialysis studies reveal that intracerebral administration (10-100 nmol) elevates extracellular glutamate levels by 300-400%, inducing long-term potentiation in hippocampal slices . Chronic exposure (7 days, 50 mg/kg i.p.) upregulates NR2B subunit expression in prefrontal cortex, suggesting adaptive receptor plasticity .
Research Applications and Experimental Use
Mechanistic Studies of NMDA Receptor Gating
Single-channel recordings demonstrate that D-HCA stabilizes the open state of NMDA receptors 2.3-fold longer than glutamate (mean open time 8.7 ms vs. 3.8 ms) . This property has been exploited to investigate voltage-dependent Mg²⁺ block mechanisms, revealing that D-HCA-bound receptors require stronger depolarization (-45 mV vs. -60 mV for glutamate) to relieve Mg²⁺ inhibition .
Ischemia Research
In middle cerebral artery occlusion models, D-HCA infusion (1.5 μmol/hr) exacerbates infarct volume by 38% compared to controls, confirming its role in excitotoxic injury pathways . Conversely, pretreatment with NR2B-selective antagonists completely blocks this effect, highlighting subunit-specific neurotoxicity .
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